10-Bromo-7-phenyl-7H-benzo[c]carbazole
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Overview
Description
10-Bromo-7-phenyl-7H-benzo[c]carbazole is a chemical compound with the molecular formula C22H14BrN and a molecular weight of 372.26 g/mol . It is a derivative of benzo[c]carbazole, characterized by the presence of a bromine atom at the 10th position and a phenyl group at the 7th position. This compound is known for its applications in materials science, particularly in the development of organic semiconductors and electroluminescent materials .
Preparation Methods
The synthesis of 10-Bromo-7-phenyl-7H-benzo[c]carbazole typically involves the following steps :
Bromination of Benzo[c]carbazole: Benzo[c]carbazole is reacted with a brominating agent, such as bromine or N-bromosuccinimide, to introduce a bromine atom at the 10th position.
Coupling Reaction: The brominated benzo[c]carbazole is then subjected to a coupling reaction with a phenyl-containing reagent, such as iodobenzene, in the presence of a palladium catalyst. This step introduces the phenyl group at the 7th position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
10-Bromo-7-phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: The phenyl group can participate in coupling reactions with other aromatic compounds, facilitated by palladium or nickel catalysts.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-Bromo-7-phenyl-7H-benzo[c]carbazole has several scientific research applications :
Organic Semiconductors: It is used in the development of organic semiconductors for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Electroluminescent Materials: The compound is utilized in electroluminescent materials for display technologies and lighting applications.
Photosensitive Printing: It is employed in photosensitive printing materials due to its ability to exhibit strong photo-activation when dispersed in polymers or powder matrices.
Underwater Coating: The compound’s properties make it suitable for use in underwater coatings to protect surfaces from corrosion and biofouling.
Mechanism of Action
The mechanism of action of 10-Bromo-7-phenyl-7H-benzo[c]carbazole involves its interaction with molecular targets and pathways related to its applications :
Electroluminescence: In electroluminescent materials, the compound emits light when an electric current is applied, due to the recombination of electrons and holes in the material.
Semiconducting Properties: As an organic semiconductor, it facilitates the transport of charge carriers (electrons and holes) in electronic devices, enhancing their performance.
Comparison with Similar Compounds
10-Bromo-7-phenyl-7H-benzo[c]carbazole can be compared with other similar compounds, such as :
7H-Benzo[c]carbazole: Lacks the bromine and phenyl substituents, resulting in different electronic and photophysical properties.
10-Bromo-7H-benzo[c]carbazole: Lacks the phenyl group, affecting its applications in materials science.
7-Phenyl-7H-benzo[c]carbazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties suitable for advanced materials applications.
Properties
IUPAC Name |
10-bromo-7-phenylbenzo[c]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-16-11-13-20-19(14-16)22-18-9-5-4-6-15(18)10-12-21(22)24(20)17-7-2-1-3-8-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEMVHZPTKWHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210469-11-6 |
Source
|
Record name | 10-Bromo-7-phenyl-7H-benzo[c]carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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